L-Rhamnoascorbic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Rhamnoascorbic acid: is a derivative of ascorbic acid (vitamin C) that incorporates a rhamnose sugar moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Rhamnoascorbic acid typically involves the incorporation of a rhamnose unit into the ascorbic acid structure. One common method is the glycosylation of ascorbic acid with rhamnose under acidic conditions. This reaction can be catalyzed by various acids, such as hydrochloric acid or sulfuric acid, and often requires elevated temperatures to proceed efficiently .
Industrial Production Methods
Industrial production of this compound may involve similar glycosylation reactions but on a larger scale. The process typically includes the purification of the product through crystallization or chromatography to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
L-Rhamnoascorbic acid undergoes several types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Metal ions (e.g., copper, iron), oxygen
Reduction: Sodium borohydride, hydrogen gas
Substitution: Various nucleophiles, acidic or basic conditions
Major Products Formed
Oxidation: Dehydroascorbic acid
Reduction: this compound
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
L-Rhamnoascorbic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of L-Rhamnoascorbic acid primarily involves its antioxidant properties. It donates electrons to neutralize free radicals, thereby preventing oxidative damage to cells and tissues. This compound also regenerates other antioxidants, such as α-tocopherol, from their oxidized forms, enhancing the overall antioxidant defense system . Additionally, it may modulate intracellular signaling pathways, such as the NFκB/TNFα pathway, to exert anti-inflammatory effects .
Comparison with Similar Compounds
L-Rhamnoascorbic acid can be compared with other similar compounds, such as:
L-Ascorbic acid: The parent compound, known for its potent antioxidant properties and essential role in collagen synthesis.
Dehydroascorbic acid: The oxidized form of ascorbic acid, which can be reduced back to the active form in the body.
L-Arabinoascorbic acid: Another derivative of ascorbic acid with similar antioxidant properties but different structural features.
This compound is unique due to the presence of the rhamnose moiety, which may enhance its stability and bioavailability compared to other ascorbic acid derivatives .
Properties
CAS No. |
27180-08-1 |
---|---|
Molecular Formula |
C7H10O6 |
Molecular Weight |
190.15 g/mol |
IUPAC Name |
(2R)-2-[(1S,2S)-1,2-dihydroxypropyl]-3,4-dihydroxy-2H-furan-5-one |
InChI |
InChI=1S/C7H10O6/c1-2(8)3(9)6-4(10)5(11)7(12)13-6/h2-3,6,8-11H,1H3/t2-,3-,6+/m0/s1 |
InChI Key |
ZMMZCADSCOTBGA-SFCRRXBPSA-N |
Isomeric SMILES |
C[C@@H]([C@@H]([C@@H]1C(=C(C(=O)O1)O)O)O)O |
Canonical SMILES |
CC(C(C1C(=C(C(=O)O1)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.